molecular formula C21H21NO3 B4410975 4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone

4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone

Cat. No. B4410975
M. Wt: 335.4 g/mol
InChI Key: RDSQEGIVFXCMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone, also known as QBE, is a synthetic compound that has been studied for its potential use in scientific research. QBE is a ketone derivative that has been found to have unique biochemical and physiological effects, making it a promising tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of 4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This compound has also been found to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been found to have several unique biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone is its versatility. This compound has been found to have a wide range of potential uses in scientific research, making it a valuable tool for researchers in various fields. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone. One area of research is the development of more efficient synthesis methods for this compound, which could make it more widely available for use in scientific research. Another area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.

Scientific Research Applications

4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

4-[4-(2-quinolin-8-yloxyethoxy)phenyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-16(23)7-8-17-9-11-19(12-10-17)24-14-15-25-20-6-2-4-18-5-3-13-22-21(18)20/h2-6,9-13H,7-8,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSQEGIVFXCMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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